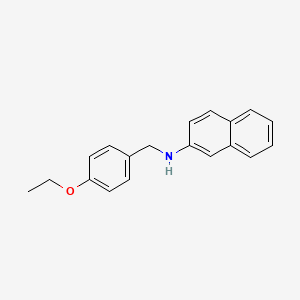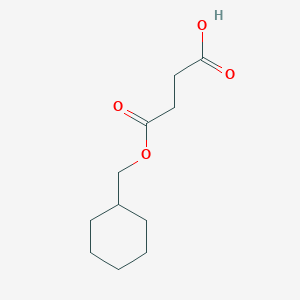![molecular formula C13H19NO B5881724 1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
1-[2-(2-methylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-methylphenoxy)ethyl]pyrrolidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco. Since then, MPEP has been extensively studied for its potential use in treating various neurological disorders, including fragile X syndrome, schizophrenia, and addiction.
作用機序
1-[2-(2-methylphenoxy)ethyl]pyrrolidine works by selectively blocking the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the activity of glutamate in the brain, which can lead to a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory, reduce anxiety, and decrease the risk of addiction.
実験室実験の利点と制限
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has a number of advantages for use in lab experiments. It is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine does have some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are a number of potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. One area of interest is in the development of new drugs that target the mGluR5 receptor. Another potential direction is in the use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine as a tool for studying the role of the mGluR5 receptor in various neurological disorders. Finally, there is interest in exploring the potential use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in combination with other drugs for the treatment of various neurological disorders.
合成法
1-[2-(2-methylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
科学的研究の応用
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been widely studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory in fragile X mice models.
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has also been studied for its potential use in treating schizophrenia. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the symptoms of schizophrenia in animal models by blocking the mGluR5 receptor.
特性
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARYBBZQCVAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Methylphenoxy)ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)
![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
